N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-7-1-11-30-17(24)14-22-19(26)18(25)21-6-8-23-9-12-29-13-10-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBSXZJENDPTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound known for its potential biological activities. This compound features a unique structural arrangement that includes a 4-chlorophenyl group, a sulfonyl moiety, and an oxazinan ring, which contribute to its pharmacological properties.
Molecular Characteristics
- Molecular Formula: C22H26ClN3O6S
- Molecular Weight: 495.98 g/mol
- CAS Number: 872722-61-7
The presence of various functional groups in this compound suggests a diverse range of interactions with biological targets, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. These interactions can lead to the inhibition or modulation of critical biological pathways. Molecular docking studies and biochemical assays are commonly employed to elucidate these mechanisms.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit significant biological activities, including:
-
Anticancer Properties: Various derivatives have been screened for their potential to inhibit cancer cell growth. For instance, compounds containing the 4-chlorophenyl group have demonstrated promising activity against glioblastoma cell lines by inhibiting key kinases involved in tumor progression .
The compound exhibited lower cytotoxicity against non-cancerous cells, highlighting its selectivity .
Compound EC50 (μM) Target 4j 20 AKT2 - Antimicrobial Activity: Research indicates that sulfonamide derivatives exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. These compounds also showed potential as acetylcholinesterase inhibitors, which are important in treating neurodegenerative diseases .
Case Studies
-
Anticancer Activity in Glioblastoma:
A study evaluated the anticancer effects of several compounds related to this compound against glioblastoma. The results indicated that certain derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells while sparing normal cells . -
Antimicrobial Screening:
A series of synthesized compounds were tested for their antibacterial properties. Notably, several exhibited strong inhibitory effects against Bacillus subtilis, indicating their potential as therapeutic agents against bacterial infections .
Comparison with Similar Compounds
N1-((3-((4-Chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Molecular Formula : C20H21ClFN3O5S
- Molecular Weight : 469.9 g/mol
- Lower solubility: The fluorobenzyl group increases lipophilicity compared to morpholinoethyl, which may reduce aqueous solubility .
N1-((3-((4-Chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-cycloheptyloxalamide
- Molecular Formula : C20H28ClN3O5S
- Molecular Weight : 458.0 g/mol
- Metabolic considerations: Aliphatic groups like cycloheptyl may be prone to oxidative metabolism, unlike the morpholinoethyl group .
Target Compound vs. Analogs: Comparative Analysis
| Property | Target Compound | 4-Fluorobenzyl Analog | Cycloheptyl Analog |
|---|---|---|---|
| N2 Substituent | 2-Morpholinoethyl | 4-Fluorobenzyl | Cycloheptyl |
| Molecular Weight | ~500–520 g/mol* | 469.9 g/mol | 458.0 g/mol |
| Polarity | High (due to morpholine) | Moderate (aromatic F) | Low (aliphatic) |
| Solubility | Likely higher | Moderate | Low |
| Metabolic Stability | High (stable morpholine) | Moderate | Low (oxidation-prone) |
| Bioavailability | Potentially optimized | Variable | Limited by lipophilicity |
*Estimated based on structural analogs.
Mechanistic and Pharmacological Insights
Role of Substituents
- Morpholinoethyl Group: The morpholine ring’s oxygen and nitrogen atoms facilitate hydrogen bonding, improving solubility and interactions with polar targets. This group is less metabolically labile than aliphatic chains (e.g., cycloheptyl) .
- 4-Chlorophenylsulfonyl Group : Common across all analogs, this group likely contributes to stability against enzymatic degradation and may anchor the molecule in hydrophobic regions of enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
